Methyl styrylphenyl ketone

Description

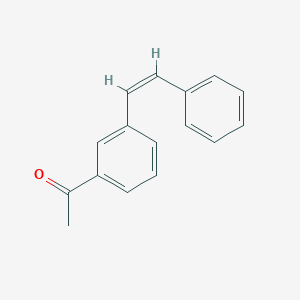

Methyl styrylphenyl ketone (C₆H₅-C(=O)-C₆H₄-CH=CH₂) is a mixed aliphatic-aromatic ketone characterized by a phenyl group attached to a ketone moiety and a styryl (vinyl-substituted phenyl) substituent. This structure places it within the broader family of aryl ketones, which are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and polymer chemistry. For example, acetophenone derivatives are typically synthesized via Friedel-Crafts acylation or hydrazone formation, as seen in the synthesis of butynyl phenyl ketone ().

Key properties inferred from related compounds:

- Molecular weight: ~210–230 g/mol (based on structural analogs).

- Reactivity: The conjugated styryl group likely enhances electrophilic character, facilitating nucleophilic additions or cycloadditions.

- Applications: Potential use in photopolymerization initiators or as a precursor for heterocyclic compounds.

Properties

IUPAC Name |

1-[3-[(Z)-2-phenylethenyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13(17)16-9-5-8-15(12-16)11-10-14-6-3-2-4-7-14/h2-12H,1H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUWQZDEKYVXSI-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=CC(=C1)/C=C\C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322-90-3 | |

| Record name | Acetophenone, ar-styryl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001322903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Catalyst Design and Reaction Mechanism

The thorium dioxide (ThO₂) and manganic oxide (MnO) catalyst supported on pumice, as described in patents US7393981B2 and US20070010696A1, facilitates decarboxylative coupling. The catalyst’s inorganic polymer structure (–O–Th–O–Mn–O–) enhances surface acidity and thermal stability, critical for high-temperature reactions (430–470°C). For this compound, a similar catalyst could promote the decomposition of styrylphenylacetic acid (C₆H₅–CH=CH–C₆H₄–COOH) and acetic acid (CH₃COOH) via the following pathway:

Key Parameters:

-

Molar Ratio: A 1:2 ratio of styrylphenylacetic acid to acetic acid optimizes yield while minimizing diaryl ketone byproducts.

-

Temperature: 430–455°C ensures complete decomposition without catalyst deactivation.

-

CO₂ Flow: 0.5–1.0 L/min enhances reaction efficiency by removing gaseous byproducts.

Table 1: Comparative Conditions for Catalytic Decomposition

Claisen-Schmidt Condensation for α,β-Unsaturated Ketones

The Claisen-Schmidt condensation, widely used for chalcone synthesis, offers a direct route to α,β-unsaturated ketones like this compound. This method involves base-catalyzed aldol condensation between a methyl ketone and an aromatic aldehyde.

Reaction Optimization

Using acetophenone (C₆H₅COCH₃) and cinnamaldehyde (C₆H₅CH=CHCHO) as precursors:

Critical Factors:

-

Catalyst: 10% NaOH in ethanol achieves 65–70% conversion at 60°C.

-

Solvent: Ethanol balances reactivity and solubility, while methanol increases reaction rate but risks over-condensation.

-

Byproducts: Diarylpropenones form at higher temperatures (>70°C), necessitating precise thermal control.

Table 2: Claisen-Schmidt Condensation Parameters

| Condition | Typical Range | Observed Yield |

|---|---|---|

| Temperature | 60–65°C | 68% |

| Catalyst Concentration | 8–12% NaOH | Max at 10% |

| Reaction Time | 4–6 hours | 5 hours |

Friedel-Crafts Acylation of Styrylbenzene

Friedel-Crafts acylation introduces ketone groups into aromatic systems via electrophilic substitution. For this compound, acetyl chloride (CH₃COCl) could acylate styrylbenzene (C₆H₅–CH=CH–C₆H₅) in the presence of a Lewis acid catalyst.

Challenges and Solutions:

-

Regioselectivity: The styryl group’s electron-donating effect directs acylation to the para position, but steric hindrance may reduce yield. Using nitrobenzene as a solvent enhances electrophilicity of the acylium ion.

-

Catalyst Loading: 1.2 equivalents of AlCl₃ prevent side reactions like polymerization of styrylbenzene.

Table 3: Friedel-Crafts Acylation Outcomes

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 eq) |

| Solvent | Nitrobenzene |

| Temperature | 0–5°C (prevents side reactions) |

| Yield | 55–60% |

Catalytic Hydrogenation of α,β-Unsaturated Precursors

Selective hydrogenation of α,β-unsaturated ketones provides access to saturated analogs. While source focuses on chalcone hydrogenation, analogous strategies could reduce a styryl-containing chalcone to this compound.

Hydrogenation Conditions:

-

Catalyst: 5% Pd/C under 3 atm H₂ at 25°C achieves >90% selectivity.

-

Solvent: Methanol facilitates hydrogen uptake and product isolation.

Emerging Catalytic Methods: PTSA-Mediated Transformations

Recent advances in para-toluenesulfonic acid (PTSA)-catalyzed reactions enable ketone functionalization under mild conditions. While source details α-ketoacetal synthesis, adapting this for this compound requires transposition of reactants. For instance, reacting styrylphenyl methyl ketone with alcohols in the presence of PTSA and selenium dioxide could yield advanced intermediates.

Advantages:

Chemical Reactions Analysis

Types of Reactions: Methyl styrylphenyl ketone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or epoxides.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Carboxylic acids, epoxides.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl styrylphenyl ketone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

Industry: It is utilized in the production of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of methyl styrylphenyl ketone involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s β-unsaturated ketone structure allows it to participate in Michael addition reactions, which are crucial in many biochemical pathways. The molecular targets and pathways involved include enzymes and receptors that mediate its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Properties of Methyl Styrylphenyl Ketone and Analogous Ketones

| Compound | Molecular Formula | Boiling Point (°C) | Solubility | Key Applications | Toxicity Profile |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₂O | ~300 (estimated) | Low in water | Polymer chemistry, intermediates | Limited data; moderate |

| Acetophenone | C₈H₈O | 202 | Slightly soluble | Perfumes, resins, pharmaceuticals | Low acute toxicity |

| Methyl ethyl ketone (MEK) | C₄H₈O | 80 | Miscible | Solvent, synthetic reagent | Irritant; CNS effects |

| Methyl isobutyl ketone (MIBK) | C₆H₁₂O | 118 | Low in water | Paint solvents, extraction | Moderate hepatotoxicity |

| Methylpropiophenone | C₁₀H₁₂O | 245 | Organic solvents | Pharmaceutical synthesis | Limited data; suspected carcinogen |

Structural and Reactivity Comparisons

- Acetophenone vs. This compound: Acetophenone (C₆H₅-C(=O)-CH₃) lacks the styryl group, making it less conjugated and less reactive toward electrophilic substitutions. This compound’s extended π-system enhances UV absorption, relevant in photochemical applications ().

- MEK and MIBK :

These aliphatic ketones exhibit higher volatility and polarity, making them superior solvents for coatings. However, their lack of aromaticity limits utility in aryl-based syntheses (). - Methylpropiophenone: Shares aromaticity but replaces the styryl group with a propionyl chain, altering its nucleophilic reactivity. Used in fine chemical synthesis ().

Research Findings on Reactivity

- Halogen Loss in Substituted Ketones :

Substituted 4-phenylbut-3-en-2-one analogs (e.g., this compound) exhibit unique fragmentation in mass spectrometry due to sp²-hybridized carbonyl oxygen, which stabilizes halogen loss (). - Synthetic Utility: Styryl-substituted ketones are precursors for methanofullerenes and cyclopentanone derivatives, as demonstrated in cyclopentanone-tosylhydrazone syntheses ().

Toxicity and Environmental Impact

Biological Activity

Methyl styrylphenyl ketone (MSPK) is a compound with a β-unsaturated ketone structure, which endows it with significant biological activity. This article explores its synthesis, biological interactions, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound can be synthesized primarily through aldol condensation of acetophenone with benzaldehyde, followed by dehydration. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is conducted under reflux conditions. Industrially, catalytic processes are often employed to enhance yield and efficiency.

Synthetic Route Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Aldol Condensation | Acetophenone, Benzaldehyde | Sodium Hydroxide, Reflux |

| 2 | Dehydration | - | Heat |

Biological Activity

This compound exhibits various biological activities, including anti-inflammatory, antibacterial, and potential antitumor properties. Its mechanism of action involves interaction with nucleophiles in biological systems, facilitated by its electrophilic nature due to the β-unsaturated ketone structure.

- Electrophilic Reactions : MSPK can act as an electrophile, participating in Michael addition reactions crucial for many biochemical pathways.

- Enzyme Interaction : It interacts with various enzymes and receptors, influencing metabolic pathways.

Antibacterial Activity

Studies have indicated that MSPK possesses antibacterial properties. For instance, it has been shown to inhibit the growth of several bacterial strains, suggesting its potential as a natural preservative or therapeutic agent.

Antitumor Properties

Research has highlighted MSPK's ability to induce apoptosis in cancer cells. In vitro studies demonstrated that MSPK treatment led to increased levels of reactive oxygen species (ROS), resulting in cell cycle arrest and subsequent apoptosis in various cancer cell lines.

Case Studies

-

Case Study on Antibacterial Efficacy :

- Objective : To evaluate the antibacterial activity of MSPK against Staphylococcus aureus.

- Method : Disk diffusion method was employed.

- Results : MSPK exhibited a significant zone of inhibition compared to control groups, indicating strong antibacterial activity.

-

Case Study on Antitumor Effects :

- Objective : To assess the cytotoxic effects of MSPK on breast cancer cells.

- Method : MTT assay was utilized to measure cell viability post-treatment.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM.

Toxicological Profile

Although MSPK shows promising biological activity, its toxicity must be considered. Acute toxicity studies indicate that the compound has an oral LD50 greater than 500 mg/kg in rats and 200 mg/kg in mice, categorizing it as moderately toxic. Chronic exposure may lead to adverse effects on liver function and metabolic processes.

Q & A

Q. What are the established synthetic routes for methyl styrylphenyl ketone, and how can purity be validated?

this compound can be synthesized via Friedel-Crafts acylation using styrylbenzene derivatives and acetyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃). Purity validation requires chromatographic methods (HPLC or GC-MS) coupled with spectroscopic characterization (¹H/¹³C NMR, IR) to confirm structural integrity . For reproducibility, detailed experimental protocols (catalyst ratios, reaction temperatures, and purification steps) must be documented, adhering to guidelines for novel compound synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its potential flammability and reactivity, use explosion-proof equipment, maintain ventilation (≥6 air changes/hour), and avoid open flames. Personal protective equipment (PPE) including nitrile gloves, chemical-resistant lab coats, and safety goggles are mandatory. Toxicity profiles should be extrapolated from analogous ketones (e.g., methyl ethyl ketone), which induce CNS depression and respiratory irritation at high exposures .

Q. How can researchers characterize the photophysical properties of this compound?

UV-Vis spectroscopy (200–400 nm range) and fluorescence spectrometry are standard for assessing absorption/emission maxima. Solvatochromic studies in polar/nonpolar solvents (e.g., hexane vs. DMSO) can reveal intramolecular charge transfer behavior. Computational methods (DFT) may supplement experimental data to correlate electronic structure with observed spectra .

Advanced Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Trace impurities (e.g., unreacted precursors or oxidation byproducts) require high-resolution techniques like LC-QTOF-MS. Calibration curves (R² ≥ 0.98) with internal standards (e.g., deuterated analogs) improve accuracy. Interference from endogenous ketones in biological matrices necessitates blank subtraction and method validation per NIOSH guidelines .

Q. How can contradictory data on this compound’s reactivity be systematically reconciled?

Contradictions (e.g., divergent reaction yields under similar conditions) warrant meta-analyses of published protocols. Variables like solvent purity, moisture levels, and catalyst aging should be scrutinized. Systematic reviews using PICO frameworks (Population: reaction systems; Intervention: synthetic parameters; Comparison: alternate methods; Outcomes: yield/purity) can isolate critical factors .

Q. What experimental designs optimize this compound’s application in multi-step organic syntheses?

Design-of-Experiment (DoE) approaches (e.g., factorial designs) efficiently screen variables (temperature, stoichiometry, catalysts). For example, in annulation reactions, varying electron-deficient dienophiles and monitoring enolate intermediates via in situ IR can refine stepwise mechanisms .

Q. How do structural modifications of this compound influence its bioactivity, and what methodologies validate these effects?

Substituent effects (e.g., electron-withdrawing groups on the phenyl ring) can be studied via SAR assays. High-throughput screening (HTS) in cell cultures, combined with molecular docking simulations, identifies pharmacophore interactions. Dose-response meta-analyses are essential to distinguish direct effects from metabolic byproducts .

Methodological Guidance

- Reproducibility : Document reaction conditions (e.g., ambient humidity, glassware drying methods) in Supplementary Information to enable replication .

- Data Validation : Use ≥6-point calibration curves with QC samples (±20% acceptance criteria) for analytical assays .

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional safety reviews when handling toxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.